Propicillin potassium

Description

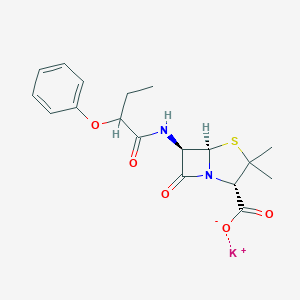

Structure

2D Structure

Properties

IUPAC Name |

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S.K/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20;/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24);/q;+1/p-1/t11?,12-,13+,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBKMFLWMIGVOJ-CFXUUZMDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21KN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245-44-9 | |

| Record name | Propicillin potassium [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propicillin potassium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPICILLIN POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RXW2P83Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivation Research

Semisynthetic Pathways and Precursors

The production of propicillin (B1193900) potassium relies on the availability of key precursor molecules and established semisynthetic routes.

Acylation of 6-Aminopenicillanic Acid

A crucial step in the synthesis of propicillin potassium is the acylation of 6-aminopenicillanic acid (6-APA). 6-APA is the fundamental nucleus of all penicillin antibiotics and is itself derived from the fermentation of Penicillium chrysogenum to produce penicillin G, followed by enzymatic removal of the phenylacetyl side chain. ontosight.aiwikipedia.org This acylation process involves attaching a new side chain to the amino group at the 6-position of the 6-APA structure, which ultimately determines the specific properties of the resulting penicillin derivative. ontosight.airesearchgate.net The modification of the acyl side chain is a common strategy to create a wide array of semisynthetic penicillins with varied characteristics. wikipedia.org

Role of Phenoxybutyric Acid in Side Chain Attachment

The characteristic side chain of propicillin is derived from (±)-2-phenoxybutyric acid. rsc.org This carboxylic acid provides the α-phenoxypropyl group that is attached to the 6-APA nucleus. The structure of this side chain is significant as it influences the properties of the final antibiotic, such as its stability in acidic environments. The synthesis of various phenoxybutyric acid derivatives has been explored in different contexts, highlighting its utility as a chemical building block. nih.gov

Etherification and Mixed Anhydride-Assisted Amidation Reactions

Amidation, the formation of the amide bond between the 6-APA and the phenoxybutyric acid side chain, is often facilitated by creating a mixed anhydride (B1165640) of the carboxylic acid. This "activates" the carboxyl group, making it more susceptible to nucleophilic attack by the amino group of 6-APA. The use of mixed anhydrides is a common strategy in the synthesis of esters and amides, particularly in the creation of large ring structures known as macrolactones. acs.orgfrontiersin.orgescholarship.org

Reaction Conditions and Methodological Innovations in Synthesis

The efficiency and yield of this compound synthesis are highly dependent on the specific reaction conditions and the methodologies employed.

Coupling Agents (e.g., Dicyclohexylcarbodiimide)

To facilitate the amide bond formation between 6-APA and phenoxybutyric acid, coupling agents are frequently used. One of the most common coupling agents in peptide and penicillin synthesis is N,N'-dicyclohexylcarbodiimide (DCC). slideshare.netacs.orgwikipedia.org DCC activates the carboxylic acid group, promoting the condensation reaction with the amine. wikipedia.orgslideshare.net The use of DCC in penicillin synthesis was established as a viable method for coupling various acids to the 6-APA core. acs.orgacs.org Other coupling agents, such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and the combination of 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl), have also been employed in the synthesis of other β-lactam antibiotics, indicating a range of available tools for this type of chemical transformation. rsc.org

Solvent Systems (e.g., Dichloromethane) and Temperature Control

The choice of solvent is critical for the synthesis of this compound, with organic solvents like dichloromethane (B109758) being commonly used. The solvent system must be able to dissolve the reactants and facilitate the reaction while minimizing side reactions. In the synthesis of related penicillins like piperacillin, a variety of solvents including water, ethyl acetate (B1210297), acetone, and ethanol (B145695) have been utilized, sometimes in combination. google.com The use of ionic liquids as "green" and designable solvents is also an area of growing interest in pharmaceutical synthesis due to their potential to improve reaction rates and yields. mdpi.com

Temperature control is another crucial factor. The acylation reaction is typically carried out under controlled temperature conditions to ensure high yield and purity of the final product. For instance, in the synthesis of piperacillin, the reaction is often conducted at a low temperature range of 0-10°C. google.com However, advancements in continuous-flow chemistry have shown that some reactions can be performed at higher temperatures with very short residence times, which can be advantageous for heat-sensitive compounds like penicillins. unito.itencyclopedia.pub

Optimization Strategies for Yield and Purity

The optimization of synthesis for this compound is a critical aspect of pharmaceutical manufacturing, focusing on maximizing product yield and achieving high levels of purity. Research in this area explores various facets of the synthesis process, including reaction conditions, the role of catalysts, the impact of solvents, and the efficiency of purification methods.

A significant area of optimization involves the acylation of 6-aminopenicillanic acid (6-APA). The selection of the acylating agent and the reaction environment are pivotal in determining the final yield and purity. To improve the efficiency of this step, researchers have studied various activating groups for the phenoxybutyric acid side chain. The industrial production of this compound often involves large-scale fermentation to produce 6-APA, followed by chemical synthesis to introduce the phenoxybutyric acid moiety. The final steps include purification and conversion to its potassium salt form through crystallization and drying.

Continuous flow chemistry presents a modern approach to optimize synthesis. This technique allows for real-time monitoring and immediate adjustments to reaction parameters, which significantly shortens the time required for process optimization. nih.gov Once optimal conditions are established, scaling up production can be achieved by extending the operation time or using parallel reactor setups. nih.gov This method has been shown to be advantageous in terms of safety, speed, and cost-efficiency compared to traditional batch processes. unito.it For instance, in the synthesis of other β-lactam antibiotics, flow chemistry has enabled reactions to occur at more convenient temperatures and in much shorter times, leading to significantly higher space-time yields. unito.it

The use of catalysts is another key strategy. Catalysts are employed to increase the reaction speed and can be highly selective, which is crucial for producing the desired stereoisomer of the drug. oatext.com For example, nickel catalysts have been successfully used to synthesize the β-lactam structure, a core component of penicillins, in fewer steps and with less waste compared to traditional methods. eurekalert.org The development of efficient catalysts is a continuous effort in pharmaceutical chemistry to create more economical and environmentally friendly processes. oatext.com

The choice of solvent also plays a crucial role. Solvents can affect the solubility of reactants and products, influence reaction rates, and impact the final yield. nih.govmdpi.com For instance, the use of organic co-solvents like ethylene (B1197577) glycol in the enzymatic synthesis of other β-lactam antibiotics has been shown to reduce water activity, thereby favoring the synthesis reaction over hydrolysis and leading to near-stoichiometric yields, which are unattainable in purely aqueous media. ucsc.cl

Purification is the final and critical step in ensuring the high purity of this compound. Techniques such as crystallization are optimized by controlling parameters like solvent systems, temperature, and pH to effectively remove impurities. google.com High-performance liquid chromatography (HPLC) is a common method for separating the target compound from its degradation products and other impurities. nih.gov The use of synthetic adsorbents and ion-exchange resins are also employed in the purification of antibiotics to remove various impurities. diaion.com

The following tables provide an overview of research findings related to the optimization of antibiotic synthesis, which can be analogous to the strategies used for this compound.

Table 1: Catalyst and Reaction Condition Optimization

| Catalyst/Condition | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

| Ruthenium nanoparticles on Ba-Ca(NH2)2 | - | - | <300 | - | High Efficiency | - | sciencedaily.com |

| Nickel Catalyst | Hydrocarbons | - | - | Reduced | - | - | eurekalert.org |

| 4-toluenesulfonyl chloride | 7-ACA and (Z)-(2-aminothiazol-4-yl)-methoxyimino acetic acid | - | -10 | 1 min | - | - | unito.it |

| Immobilized penicillin acylase | PGME and 7-ADCA | Ethylene Glycol (60% v/v) | 12 | - | ~99 | - | ucsc.cl |

| Three-feed membrane dispersion microreactor | Ampicillin and EDPC | - | - | 10 min | - | ~94.90 | researchgate.net |

Table 2: Solvent Effects on Synthesis

| Solvent System | Reactants | Effect on Yield/Purity | Reference |

| Ethylene Glycol | Cephalexin Synthesis | Increased yield to nearly stoichiometric | ucsc.cl |

| Toluene | Pseudomonas putida S12 growth | Decreased biomass yield | nih.gov |

| Dichloromethane | Acylation of 6-APA with phenoxybutyric acid | Used for high yield and purity | |

| Ionic Liquids | Various APIs | Can enhance solubility and reaction rates | mdpi.com |

Table 3: Purification Methodologies

| Purification Method | Target Compound | Key Findings | Reference |

| Crystallization | Penicillin G Potassium | Precipitation with potassium acetate yields high purity crystals | google.com |

| High-Pressure Liquid Chromatography (HPLC) | Penicillin G Potassium | Separation from 6 degradation products within 25 minutes | nih.gov |

| Ion-Exchange Resins | Various Antibiotics | Effective for removing impurities and for salt conversions | diaion.com |

| Dispersive liquid–liquid microextraction (DLLME) | Aflatoxins | High recovery rates (83.50–108.71%) | researchgate.net |

Molecular Mechanism of Action Studies

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mechanism of action of propicillin (B1193900) potassium is the inhibition of the final stages of peptidoglycan synthesis. news-medical.net Peptidoglycan is a crucial polymer that forms a mesh-like layer around the bacterial cytoplasmic membrane, providing mechanical strength and protecting the cell from osmotic lysis. nih.gov The synthesis of peptidoglycan is a complex process that involves the assembly of glycan chains and their cross-linking by peptide bridges. youtube.com

Propicillin potassium, like other beta-lactam antibiotics, targets and inhibits the enzymes responsible for this cross-linking process. By preventing the formation of these essential cross-links, the antibiotic weakens the cell wall, rendering the bacterium susceptible to osmotic pressure and leading to cell lysis and death, particularly in actively growing bacteria. news-medical.netyoutube.com

Penicillin-Binding Proteins (PBPs) as Molecular Targets

The specific molecular targets of this compound are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). patsnap.comwikipedia.org These enzymes, which include transpeptidases, carboxypeptidases, and endopeptidases, are located on the inner side of the bacterial cell wall and are essential for the final steps of peptidoglycan assembly, maintenance, and remodeling. nih.gov The affinity of different beta-lactam antibiotics for various PBPs can vary, which can influence their spectrum of activity. nih.gov While specific binding affinity data for this compound is not extensively detailed in recent literature, the general mechanism is understood to be consistent with that of other phenoxypenicillins.

Binding Affinity and Acylation of Essential Serine Residues

The bactericidal action of this compound is initiated by the binding of its characteristic beta-lactam ring to the active site of PBPs. wikipedia.org Structurally, the beta-lactam ring mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate, allowing it to fit into the PBP active site. nih.gov The active site of these enzymes contains a critical serine residue. nih.gov

Upon binding, the strained amide bond within the beta-lactam ring of this compound is attacked by the hydroxyl group of this serine residue. This results in the opening of the beta-lactam ring and the formation of a stable, covalent acyl-enzyme complex. wikipedia.org This process, known as acylation, effectively inactivates the PBP. nih.gov The stability of this bond is crucial, as the deacylation process is extremely slow, rendering the enzyme non-functional. researchgate.net

Table 1: Comparative PBP Inhibition Data for Selected Beta-Lactam Antibiotics

| Antibiotic | Organism | PBP Target | IC50 (µg/mL) |

| Penicillin G | Helicobacter pylori | PBP63 | >1.6 |

| Amoxicillin | Helicobacter pylori | PBP60 | >1.6 |

| Mezlocillin | Helicobacter pylori | PBP63 | 0.125 |

| Piperacillin | Escherichia coli | PBP3 | <0.1 |

| Cefuroxime | Helicobacter pylori | PBP63 | 0.06 |

Data sourced from studies on various beta-lactam antibiotics to illustrate typical inhibition concentrations. nih.gov

Disruption of Peptidoglycan Cross-Linking

The primary enzymatic function of many PBPs is that of a transpeptidase, which catalyzes the formation of peptide cross-links between adjacent glycan chains in the peptidoglycan sacculus. youtube.com This cross-linking provides the rigidity and strength of the cell wall. news-medical.net

By forming a long-lived acyl-enzyme complex with the PBP's active site serine, this compound effectively blocks the transpeptidase from binding to its natural substrate. youtube.com This inhibition prevents the formation of the crucial peptide bridges, leading to the synthesis of a weakened and defective peptidoglycan layer. youtube.com The structural integrity of the bacterial cell wall is thereby compromised.

Consequence of PBP Inactivation on Bacterial Integrity (e.g., Cell Lysis)

The inhibition of peptidoglycan cross-linking by this compound has catastrophic consequences for the bacterial cell. As the bacterium grows and divides, it must continuously synthesize and remodel its cell wall. The presence of a weakened cell wall cannot withstand the high internal osmotic pressure of the bacterial cytoplasm. patsnap.com

This imbalance leads to the uncontrolled influx of water, causing the cell to swell and eventually rupture, a process known as cell lysis. youtube.com Furthermore, the inactivation of PBPs can also trigger the release of bacterial autolysins, which are enzymes that further degrade the existing cell wall, accelerating the process of cell death. youtube.com

Comparative Mechanistic Analyses within Beta-Lactam Antibiotics

The fundamental mechanism of action of this compound is shared among all beta-lactam antibiotics. nih.gov They all function by acylating the serine residue in the active site of PBPs, thereby inhibiting bacterial cell wall synthesis. nih.gov However, variations in the chemical structure of the side chains attached to the beta-lactam core can lead to differences in their antibacterial spectrum, affinity for specific PBPs, and stability against bacterial resistance mechanisms like beta-lactamase enzymes. nih.gov

Propicillin is a phenoxypenicillin, closely related to phenoxymethylpenicillin (Penicillin V). drugbank.com These penicillins are generally more stable in acidic environments compared to Penicillin G, allowing for oral administration. The nature of the side chain can influence how well the antibiotic fits into the PBP active site and its susceptibility to enzymatic degradation. For instance, some penicillins show preferential binding to certain PBPs, which can lead to different morphological changes in the bacteria before lysis. nih.gov While detailed comparative kinetic studies for this compound are scarce, it is understood to function as a classic penicillin, effectively inhibiting the transpeptidases essential for bacterial survival.

Structure Activity Relationship Sar Investigations

Influence of the Phenoxypropyl Side Chain on Antimicrobial Properties

Propicillin (B1193900) is a semisynthetic penicillin distinguished by its (1-phenoxypropyl) side chain attached to the 6-aminopenicillanic acid (6-APA) core. This side chain is a critical determinant of the drug's characteristics. While propicillin is noted for being better absorbed from the gastrointestinal tract compared to its close analog, phenoxymethylpenicillin (penicillin V), it demonstrates slightly lower intrinsic antibacterial activity. ncats.io The nature of the acylamino side chain significantly influences the spectrum and potency of penicillins. frontiersin.orgscienceinfo.com

A pivotal feature of the phenoxy-alkanoic acid side chain in penicillins like propicillin and penicillin V is its contribution to acid stability. The ether oxygen atom in the phenoxy group exerts an electron-withdrawing effect, which helps to shield the highly strained β-lactam ring from acid-catalyzed hydrolysis in the stomach. scienceinfo.com This structural feature is what makes oral administration of these penicillins feasible, in stark contrast to the acid-labile Penicillin G, which is primarily administered via injection. nih.gov The stability conferred by this side chain is essential for the drug to survive the acidic gastric environment and reach the small intestine for absorption.

The structure of the side chain also directly impacts the drug's absorption and bioavailability. Propicillin generally shows better absorption from the gastrointestinal tract than phenoxymethylpenicillin. ncats.io Penicillin V, a similar compound, has an oral bioavailability of approximately 60%. scot.nhs.uk While specific bioavailability percentages for propicillin are not as widely documented, its improved absorption characteristics suggest a favorable pharmacokinetic profile for oral use. The lipophilicity and other physicochemical properties imparted by the phenoxypropyl group facilitate its passage across the intestinal mucosa.

Beta-Lactam Nucleus Modifications and Antimicrobial Potency

All penicillins share a common nucleus: a thiazolidine (B150603) ring fused to a β-lactam ring. scienceinfo.comresearchgate.net This core structure, 6-aminopenicillanic acid (6-APA), is essential for the antibacterial mechanism of action, which involves mimicking the D-Ala-D-Ala motif of peptidoglycan precursors and inhibiting the transpeptidase enzymes (penicillin-binding proteins or PBPs) responsible for cross-linking the bacterial cell wall. washington.edufrontiersin.org

Modifications to this nucleus can have profound effects on antimicrobial potency and resistance to bacterial enzymes. While the primary variations occur at the side chain, alterations to the core bicyclic system can enhance stability against β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics. For instance, grafting carbapenem-like stereochemistry onto the penicillin core has been explored to improve resistance profiles. researchgate.net Such modifications aim to create next-generation antibiotics that can overcome evolving bacterial resistance mechanisms. nih.gov

Computational Approaches in SAR Elucidation

Modern drug discovery heavily relies on computational methods to explore and understand SAR. uni-bonn.denih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are employed to model the interactions between antibiotics and their bacterial targets.

QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. researchgate.net For penicillins, these models can correlate physicochemical properties like molecular size, lipophilicity, and electronic effects with antibacterial potency. researchgate.net Molecular docking simulates the binding of a molecule, such as propicillin, into the active site of its target enzyme (e.g., a PBP), providing insights into the specific molecular interactions that govern binding affinity and inhibitory action. mdpi.com These computational tools accelerate the design of new derivatives with potentially enhanced activity or improved properties by predicting their efficacy before synthesis.

Future Directions in Structure-Guided Drug Design

The persistent challenge of antimicrobial resistance necessitates continuous innovation in antibiotic design. Structure-guided drug design (SBDD) is a key strategy for developing novel β-lactam antibiotics that can circumvent resistance. mdpi.com By using high-resolution structural data of bacterial enzymes, researchers can design inhibitors that bind more effectively or are not susceptible to inactivation.

Future efforts in this area include:

Designing Novel Side Chains: Creating new side chains for the 6-APA nucleus to enhance binding affinity for PBPs of resistant strains or to improve penetration through the outer membrane of Gram-negative bacteria.

Developing New β-Lactamase Inhibitors: Co-administering β-lactam antibiotics with β-lactamase inhibitors is a proven strategy. SBDD is crucial for discovering new inhibitors with broader activity against different classes of these bacterial enzymes. nih.gov

Modifying the Core Nucleus: Investigating non-traditional β-lactam cores to create compounds that are inherently stable to hydrolysis by β-lactamases. researchgate.net

These approaches, informed by a deep understanding of the SAR of existing compounds like propicillin potassium, pave the way for the development of more durable and effective antibacterial therapies.

Molecular Mechanisms of Antibiotic Resistance

Enzymatic Degradation: Beta-Lactamase Production

The most prevalent mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes. wikipedia.orgcabidigitallibrary.org These enzymes effectively neutralize the antibiotic before it can reach its target.

Hydrolysis of the Beta-Lactam Ring

Beta-lactamases catalyze the hydrolysis of the amide bond in the beta-lactam ring of penicillins. researchgate.netnih.gov This chemical reaction opens the four-membered ring, rendering the antibiotic structurally incapable of binding to its PBP targets and thus, inactive. patsnap.comresearchgate.net The specific kinetics of this hydrolysis can vary depending on the particular beta-lactamase and the penicillin substrate. While detailed kinetic data for the hydrolysis of propicillin (B1193900) potassium by specific beta-lactamases are not extensively documented in publicly available scientific literature, the general mechanism is a well-established principle of penicillin resistance.

Classification and Diversity of Beta-Lactamases (e.g., Ambler Molecular Classification)

Given the vast number of identified beta-lactamases, classification systems are essential for their study. The Ambler classification is a widely used system that categorizes these enzymes into four molecular classes (A, B, C, and D) based on their amino acid sequences.

Class A: These are serine-beta-lactamases and include the common TEM and SHV enzymes, which are frequently found in Gram-negative bacteria. nih.govnih.gov

Class B: These are metallo-beta-lactamases that require zinc ions for their activity.

Class C: These are cephalosporinases, typically encoded on the chromosome of bacteria like Enterobacter and Pseudomonas.

Class D: These are oxacillinases, which are serine-beta-lactamases that can hydrolyze oxacillin.

The susceptibility of propicillin potassium to these different classes of beta-lactamases would determine its spectrum of activity against beta-lactamase-producing bacteria. However, specific data on the interaction of this compound with these various enzyme classes are limited.

Interactive Table: Ambler Classification of Beta-Lactamases

| Ambler Class | Active Site | Common Examples | General Substrate Profile for Penicillins |

| A | Serine | TEM, SHV, CTX-M | Penicillins, some cephalosporins |

| B | Zinc (Metallo) | NDM, VIM, IMP | Broad-spectrum, including carbapenems |

| C | Serine | AmpC | Cephalosporins, some penicillins |

| D | Serine | OXA | Penicillins, some carbapenems |

Interaction with Beta-Lactamase Inhibitors (General Principles)

To counter the activity of beta-lactamases, beta-lactam antibiotics are often co-administered with beta-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam. cabidigitallibrary.orgtaylorandfrancis.comaap.org These inhibitors are themselves beta-lactam structures that can be recognized by beta-lactamases. They act as "suicide inhibitors" by irreversibly binding to the active site of the enzyme, thereby inactivating it and allowing the partner antibiotic to reach its PBP target. taylorandfrancis.com The effectiveness of these inhibitors is generally greatest against Class A beta-lactamases. taylorandfrancis.comaap.org The potential for a combination therapy of this compound with a beta-lactamase inhibitor would depend on propicillin's susceptibility to inhibitor-sensitive beta-lactamases. Specific studies on the interaction of this compound with these inhibitors are not widely reported.

Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)

A second major mechanism of resistance involves modifications to the bacterial targets of beta-lactam antibiotics, the penicillin-binding proteins (PBPs). wikipedia.orgnih.gov PBPs are enzymes crucial for the synthesis of the bacterial cell wall.

Reduced Affinity for Beta-Lactam Antibiotics

Acquisition of New PBP Genes (e.g., via Horizontal Gene Transfer)

Bacteria can also acquire entirely new PBP genes from other resistant bacteria through a process called horizontal gene transfer. nih.govlakeforest.edubioguardlabs.comnih.govmdpi.comlongdom.org A notable example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for a low-affinity PBP (PBP2a). nih.govwikipedia.org This new PBP can continue to function in cell wall synthesis even in the presence of beta-lactam antibiotics that have inactivated the native PBPs. The transfer of genetic material can occur through transformation, transduction, or conjugation. bioguardlabs.commdpi.comlongdom.org The potential for resistance to this compound to emerge and spread via this mechanism is a significant clinical concern, though specific instances have not been detailed in the available literature.

Efflux Pump Systems

Efflux pumps are transport proteins involved in the extrusion of toxic substances, including antibiotics, from the bacterial cytoplasm or periplasm to the external environment. reactgroup.org This mechanism lowers the intracellular concentration of the antibiotic, preventing it from reaching its target, the penicillin-binding proteins (PBPs), in sufficient concentrations to be effective. reactgroup.orgnih.gov In Gram-negative bacteria, efflux pumps are typically tripartite systems spanning both the inner and outer membranes. mdpi.com

Several superfamilies of efflux pumps contribute to antibiotic resistance, including the Resistance-Nodulation-Cell Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) superfamilies. mdpi.comfrontiersin.org While direct studies on this compound are limited, the RND family is a major contributor to intrinsic antibiotic resistance in Gram-negative bacteria, capable of expelling a broad spectrum of antibiotics, including β-lactams. nih.govnih.gov Overexpression of these chromosomally encoded pumps, often due to mutations in their regulatory genes, can lead to clinically significant levels of resistance. nih.govnih.gov

Research has identified specific efflux pumps in various pathogens that contribute to penicillin resistance. For instance, the AcrAB-TolC system in Escherichia coli is a well-characterized RND-type efflux pump that can extrude various antimicrobial agents. oup.com While not specific to this compound, the activity of such pumps represents a significant mechanism of resistance for the broader class of penicillin antibiotics.

| Efflux Pump Superfamily | Energy Source | Common Examples in Gram-Negative Bacteria | Substrates Include |

| Resistance-Nodulation-Cell Division (RND) | Proton Motive Force | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) | β-lactams, fluoroquinolones, tetracyclines |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | NorA (S. aureus), PmrA (S. pneumoniae) | Various antibiotics |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | MsbA (E. coli) | Lipopolysaccharides, various drugs |

Reduced Outer Membrane Permeability (e.g., Porin Channel Modifications)

The outer membrane of Gram-negative bacteria provides an initial barrier to the entry of many antibiotics. wikipedia.orgnih.gov Hydrophilic antibiotics like this compound typically traverse this membrane through water-filled channels formed by proteins called porins. wikipedia.orgnih.gov A reduction in the permeability of the outer membrane can significantly decrease the rate at which the antibiotic reaches its periplasmic targets.

This reduction in permeability can occur through two primary modifications:

Decreased expression of porins: Bacteria can downregulate the production of certain porin proteins. For example, a reduced number of OmpF porins in E. coli can lead to decreased susceptibility to β-lactam antibiotics. nih.gov

While studies specifically detailing porin modifications in response to this compound are not prevalent, the general mechanism is a well-established mode of resistance to penicillins and other β-lactams in Gram-negative bacteria. wikipedia.orgnih.gov

| Organism | Porin Modification | Consequence for Antibiotic |

| Escherichia coli | Decreased expression of OmpF | Reduced influx of β-lactams |

| Pseudomonas aeruginosa | Loss of OprD porin | Resistance to carbapenems |

| Neisseria gonorrhoeae | Mutations in PorB porin | Decreased permeability to penicillins |

Genetic Basis of Resistance Development

The development of antibiotic resistance is fundamentally a genetic process, driven by changes in the bacterial genome that allow survival in the presence of an antimicrobial agent. nih.gov These genetic alterations can be inherited vertically through cell division or acquired horizontally from other bacteria.

Chromosomal Mutations

Spontaneous mutations in the bacterial chromosome are a key source of antibiotic resistance. nih.govnih.gov These random events can lead to several resistance mechanisms:

Alteration of the drug target: Mutations in the genes encoding PBPs can reduce their binding affinity for β-lactam antibiotics, including penicillins. wikipedia.org This is a common resistance mechanism in bacteria such as Streptococcus pneumoniae. wikipedia.org

Upregulation of efflux pumps: Mutations in the regulatory genes that control the expression of efflux pumps can lead to their overproduction, resulting in increased extrusion of the antibiotic. reactgroup.org

Modification of porin channels: As discussed previously, mutations in the genes encoding porin proteins can alter the permeability of the outer membrane. nih.gov

Chromosomal mutations conferring resistance occur at frequencies of approximately 10⁻⁶ to 10⁻¹⁰ per cell generation. nih.gov The selective pressure exerted by the presence of an antibiotic favors the growth of these resistant mutants. nih.gov

Plasmid-Mediated Resistance

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and can be transferred between bacteria through a process called conjugation. wikipedia.org These mobile genetic elements are a primary vehicle for the rapid spread of antibiotic resistance genes among bacterial populations. nih.govwikipedia.org

Plasmids can carry genes that encode for:

β-lactamase enzymes: This is the most significant mechanism of resistance to penicillins. wikipedia.org These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic molecule. Genes encoding a vast array of β-lactamases are frequently found on plasmids. frontiersin.org

Efflux pumps: Some efflux pump systems are encoded by genes located on plasmids, contributing to transferable resistance. nih.gov

Target-modifying enzymes: Although less common for penicillins, plasmids can carry genes for enzymes that modify the antibiotic's target.

The presence of multiple resistance genes on a single plasmid can lead to multidrug resistance (MDR), where a bacterium becomes resistant to several classes of antibiotics simultaneously. wikipedia.orgnih.gov

| Genetic Element | Mechanism of Resistance Conferred | Examples of Genes |

| Chromosome | Target alteration, efflux pump upregulation, porin modification | pbp genes, acrR (regulator of AcrAB), ompF |

| Plasmid | Enzymatic inactivation, efflux pumps | bla (β-lactamase) genes, qac (efflux pump) genes |

Pre Clinical Pharmacokinetic/pharmacodynamic Pk/pd Research Methodologies

In Vitro PK/PD Modeling

In vitro PK/PD models are essential for characterizing the relationship between drug concentration and its effect on bacteria over time in a controlled laboratory setting. These models allow for the simulation of human pharmacokinetic profiles to predict the efficacy of different dosing strategies.

One-compartment models are a fundamental tool in in vitro PK/PD analysis. In this setup, the system is treated as a single, well-mixed compartment where the drug is introduced and eliminated, mimicking the drug concentration changes that occur in the human body.

For a compound like propicillin (B1193900) potassium, a one-compartment in vitro model would involve a flask or vessel containing a bacterial culture in a liquid medium. The drug would be added to simulate the peak concentration after a dose, and then gradually diluted with fresh, drug-free medium to simulate the elimination phase. Samples of the bacterial culture are taken at various time points to determine the rate and extent of bacterial killing. This model is particularly useful for establishing the primary PK/PD index (e.g., %T>MIC, AUC/MIC, or Cmax/MIC) that correlates with the antimicrobial activity of penicillins like propicillin.

Table 1: Illustrative Data from a One-Compartment Model for an Investigational Penicillin

| Simulated Human Dose | Peak Concentration (mg/L) | Elimination Half-life (hours) | Bacterial Log Reduction at 24h |

|---|---|---|---|

| Dose A | 10 | 2 | 2.5 |

| Dose B | 20 | 2 | 4.0 |

| Dose C | 10 | 4 | 3.5 |

The hollow fiber infection model (HFIM) represents a more sophisticated, two-compartment in vitro system that can simulate human pharmacokinetic profiles with high fidelity over extended periods. nih.govfibercellsystems.comyoutube.comfibercellsystems.com This model consists of a central reservoir connected to a cartridge containing thousands of semi-permeable hollow fibers. nih.govfibercellsystems.com Bacteria are inoculated in the extracapillary space of the cartridge, while the drug-containing medium is circulated through the central reservoir and the inside of the hollow fibers. nih.gov This setup allows for the continuous exposure of the bacteria to dynamically changing drug concentrations that mimic human plasma profiles after dosing.

For propicillin potassium, an HFIM would be invaluable for studying the time-course of bacterial killing, the potential for resistance development, and for optimizing dosing regimens to suppress the emergence of resistant mutants. nih.gov The model allows for frequent sampling from the extracapillary space to monitor the bacterial population over days or even weeks.

Table 2: Potential Endpoints from a Hollow Fiber Infection Model Study

| Dosing Regimen | PK/PD Index Target | Bacterial Burden (CFU/mL) at 48h | Emergence of Resistance |

|---|---|---|---|

| Regimen X (q8h) | %T>MIC = 40% | 10^3 | Not Detected |

| Regimen Y (q12h) | %T>MIC = 25% | 10^5 | Detected |

| Regimen Z (q6h) | %T>MIC = 60% | <10^2 | Not Detected |

Mathematical models are crucial for designing and interpreting in vitro PK/PD studies. These models use differential equations to describe the time course of drug concentrations and the resulting bacterial response.

To simulate the concentration-time profile of this compound in an in vitro model, a pharmacokinetic model is first established based on known or predicted human PK parameters. For a one-compartment model with first-order elimination, the concentration at any given time can be described by the equation: C(t) = C0 * e^(-kt), where C0 is the initial concentration, k is the elimination rate constant, and t is time. More complex, multi-compartment models can also be used to more accurately reflect human pharmacokinetics. pan.pl These mathematical simulations guide the precise addition and removal of drug and medium in the physical in vitro system to achieve the desired concentration-time profile.

In Vivo PK/PD Models for Antimicrobial Efficacy Assessment

In vivo PK/PD models in animals are a critical step in pre-clinical development, providing data on the drug's efficacy in a living organism. These models help to validate the PK/PD targets identified in in vitro studies and provide a basis for predicting efficacious human doses.

The neutropenic murine thigh and lung infection models are the most commonly used and well-characterized animal models for evaluating the efficacy of antibiotics. nih.govgardp.orgnoblelifesci.comimquestbio.comcriver.com Mice are rendered neutropenic (deficient in neutrophils) to minimize the contribution of the host immune system, thus allowing for a more direct assessment of the antibiotic's activity.

In the thigh infection model, a localized infection is established by injecting a bacterial suspension into the thigh muscle. gardp.orgnoblelifesci.comimquestbio.comcriver.com In the lung infection model, the infection is established via intranasal or intratracheal inoculation to mimic pneumonia. nih.govfrontiersin.org Following infection, animals are treated with various doses of the antibiotic. The efficacy is typically assessed by measuring the change in the number of colony-forming units (CFU) in the thigh or lung tissue after 24 hours of treatment.

For this compound, these models would be used to determine the magnitude of the PK/PD index (e.g., the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration, %fT>MIC) required for different levels of bacterial killing (e.g., stasis, 1-log kill, 2-log kill).

Table 3: Illustrative Findings from a Neutropenic Murine Thigh Infection Model

| This compound Dose (mg/kg) | Achieved %fT>MIC | Change in Bacterial Load (log10 CFU/thigh) |

|---|---|---|

| 10 | 25 | +1.5 |

| 30 | 45 | -0.2 (Stasis) |

| 60 | 65 | -1.8 |

A key challenge in pre-clinical PK/PD is ensuring that the findings from in vitro and animal models are translatable to humans. nih.govnih.govascpt.orgresearchgate.netmdpi.com Several factors can influence this translatability.

For a penicillin like this compound, protein binding is a critical consideration. Only the unbound (free) fraction of the drug is microbiologically active. Therefore, PK/PD analyses should be based on free drug concentrations, and differences in plasma protein binding between mice and humans must be accounted for.

Pharmacokinetic differences between species also play a significant role. Mice typically have a much faster metabolism and elimination of drugs compared to humans. This necessitates careful allometric scaling and pharmacokinetic modeling to extrapolate from the murine model to predict human exposures. diva-portal.org

Finally, the choice of animal model and the specific bacterial strain can impact the results. nih.gov The neutropenic model provides a conservative estimate of efficacy, as the contribution of the immune system is absent. gardp.orgnoblelifesci.com The ultimate goal is to integrate data from these various pre-clinical models to build a robust understanding of the drug's PK/PD relationship, which can then be used to inform the design of clinical trials and the selection of an optimal dosing regimen for this compound in humans. nih.govnih.govascpt.org

Pharmacodynamic Indices for Efficacy Prediction

In the preclinical evaluation of antimicrobial agents, pharmacodynamic (PD) indices are crucial for predicting their efficacy. These indices integrate pharmacokinetic (PK) parameters, which describe the drug's concentration over time in the body, with the minimum inhibitory concentration (MIC), a measure of a drug's in vitro potency against a specific pathogen. asm.orgnih.gov For β-lactam antibiotics like this compound, these indices help in establishing dosing regimens that are most likely to achieve therapeutic success. The three primary PD indices used for predicting the efficacy of antibiotics are the free area under the curve to MIC ratio (fAUC/MIC), the free peak concentration to MIC ratio (fCmax/MIC), and the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC). asm.orgasm.org

Free Area Under the Curve (fAUC/MIC)

Table 1: Illustrative Preclinical fAUC/MIC Targets for Select Beta-Lactam Antibiotics

This table presents hypothetical data for illustrative purposes, as specific preclinical fAUC/MIC data for this compound was not available in the retrieved search results.

| Antibiotic | Target Organism | fAUC/MIC Target for Bacteriostatic Effect | fAUC/MIC Target for Bactericidal Effect |

|---|---|---|---|

| Penicillin G | Streptococcus pneumoniae | 25-35 | >100 |

| Amoxicillin | Haemophilus influenzae | 30-40 | >125 |

Free Peak Concentration (fCmax/MIC)

The fCmax/MIC ratio compares the maximum free drug concentration achieved in the plasma to the MIC of the pathogen. gardp.org This index is the primary predictor of efficacy for antibiotics that exhibit concentration-dependent killing, such as aminoglycosides and fluoroquinolones. gardp.org For β-lactam antibiotics, which demonstrate time-dependent killing, the fCmax/MIC ratio is generally considered less critical for predicting efficacy than the time the concentration remains above the MIC. asm.org Nevertheless, achieving a certain peak concentration can be important to prevent the selection of resistant subpopulations.

Table 2: Example Preclinical fCmax/MIC Ratios for Beta-Lactam Antibiotics

This table contains illustrative data, as specific preclinical fCmax/MIC data for this compound was not available in the retrieved search results.

| Antibiotic | Target Organism | Observed fCmax/MIC Ratio | Associated Outcome |

|---|---|---|---|

| Benzylpenicillin | Staphylococcus aureus | 8-10 | Bacteriostatic |

| Cefepime | Pseudomonas aeruginosa | 4-5 | Suppression of Resistance |

Time Above Minimum Inhibitory Concentration (%fT>MIC)

The percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC) is the most important pharmacodynamic index for predicting the efficacy of β-lactam antibiotics, including the penicillin class to which this compound belongs. asm.orgasm.org This is because their bactericidal activity is time-dependent and not significantly enhanced by achieving higher concentrations once the MIC is exceeded. Preclinical infection models are used to determine the magnitude of %fT>MIC required for bacteriostatic and bactericidal effects. asm.org For penicillins, a %fT>MIC of 30-40% of the dosing interval is often associated with a bacteriostatic effect, while a bactericidal effect may require the concentration to be above the MIC for 50-70% of the interval. nih.gov

Table 3: Preclinical %fT>MIC Targets for Penicillins

This table presents generally accepted preclinical targets for the penicillin class.

| Therapeutic Goal | Required %fT>MIC |

|---|---|

| Bacteriostatic Effect | 30-40% |

| Bactericidal Effect | 50-70% |

Protein Binding Research in PK/PD Context (Unbound Fraction)

Plasma protein binding is a critical pharmacokinetic parameter that significantly influences the antimicrobial activity of a drug. mdpi.com Only the unbound, or free, fraction of a drug is microbiologically active and able to distribute into tissues to exert its therapeutic effect. mdpi.com Therefore, understanding the extent of protein binding is essential for the correct interpretation of PK/PD indices, which should always be based on the free drug concentration. mdpi.com The degree of protein binding can vary between different species, which is an important consideration in preclinical research when extrapolating data from animal models to humans. mdpi.com

Table 4: Plasma Protein Binding of Select Penicillins

This table includes data for penicillins structurally related to this compound to provide context.

| Compound | Protein Binding (%) |

|---|---|

| Phenoxymethylpenicillin | 78-80 nih.gov |

| Pheneticillin (B85947) | 78-80 nih.gov |

| Benzylpenicillin | ~60 |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. For propicillin (B1193900) potassium, both high-performance and ultra-performance liquid chromatography are invaluable tools.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for assessing the purity and determining the assay of propicillin potassium. Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. These methods are capable of separating this compound from its process-related impurities and degradation products.

A typical RP-HPLC method for a penicillin-type compound would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is often carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The method is validated to demonstrate its specificity, linearity, accuracy, precision, and robustness, ensuring that it is suitable for its intended purpose in quality control.

For instance, a validated stability-indicating HPLC method for a similar penicillin, phenoxymethylpenicillin, demonstrates the capability to separate the active ingredient from its degradation products formed under stress conditions such as acid, base, oxidation, heat, and light. This ensures that the method can accurately measure the drug substance in the presence of its potential impurities.

Table 1: Illustrative HPLC Method Parameters for Penicillin Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer (e.g., phosphate (B84403) buffer pH 4.4) : Methanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF) for Degradation Product Analysis

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful technique for the identification and characterization of degradation products of this compound. UPLC offers higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. When coupled with QTOF-MS, it allows for the accurate mass measurement of parent and fragment ions, which is crucial for elucidating the elemental composition and structure of unknown impurities.

In a study on the closely related phenoxymethylpenicillin potassium, a UPLC-QTOF-MS/MS method was developed to separate and identify its related impurities. researchgate.netnih.gov This approach, based on the analytical quality by design (AQbD) concept, allowed for the characterization of numerous degradation-related impurities. researchgate.netnih.gov The high mass accuracy of QTOF-MS enables the confident identification of impurities, even at trace levels. The fragmentation patterns observed in the tandem mass spectra (MS/MS) provide valuable structural information for the definitive identification of these degradation products. This level of detailed impurity profiling is critical for understanding the degradation pathways of the drug substance and for ensuring its safety and quality. researchgate.net

Spectroscopic Techniques

Spectroscopic techniques provide detailed information about the molecular structure and purity of a substance. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unequivocal structural elucidation of this compound and for confirming its identity. springernature.comnih.govresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed to provide a complete assignment of all proton and carbon signals in the molecule, confirming its covalent structure. springernature.comresearchgate.net

NMR can also be used to assess the purity of this compound. Quantitative NMR (qNMR) is a method that can be used to determine the purity of a substance by comparing the integral of an analyte signal with that of a certified reference standard. This technique is highly accurate and does not require a calibration curve for the analyte itself. Furthermore, NMR can detect and identify impurities that may not be amenable to other analytical techniques, providing a comprehensive purity profile.

Titrimetric Methods for Quantitative Determination (e.g., Iodometric Methods for Penicillin Derivatives)

Classical titrimetric methods, such as iodometric titration, remain a valuable and often pharmacopoeial method for the quantitative determination of penicillin derivatives, including this compound. This method is based on the reaction of the β-lactam ring, which is characteristic of penicillins.

The principle of iodometric titration for penicillins involves the inactivation of the penicillin by alkaline hydrolysis, which opens the β-lactam ring. The sample is then acidified, and a known excess of a standard iodine solution is added. The iodine reacts with the hydrolysis products. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulphate using a starch indicator. A blank determination is performed concurrently. The amount of iodine consumed is proportional to the amount of penicillin present in the sample.

Recent studies have explored the use of potassium hydrogenperoxomonosulphate as an oxidizing agent in the iodometric determination of semisynthetic penicillins. This method has been shown to be rapid and efficient.

Validation Protocols for Analytical Methods (e.g., ICH Guidelines)

All analytical methods used for the characterization and quantification of this compound must be validated according to the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures. researchgate.net

The validation of an analytical method demonstrates that it is suitable for its intended purpose. The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Summary of ICH Q2(R2) Validation Characteristics

| Validation Characteristic | Purpose |

| Specificity | To ensure the method is selective for the analyte. |

| Linearity | To demonstrate a proportional relationship between concentration and response. |

| Range | To define the concentration interval where the method is reliable. |

| Accuracy | To determine the closeness of the measured value to the true value. |

| Precision | To assess the variability of the results. |

| Detection Limit (LOD) | To establish the minimum detectable concentration. |

| Quantitation Limit (LOQ) | To establish the minimum quantifiable concentration. |

| Robustness | To evaluate the method's reliability under varied conditions. |

By adhering to these rigorous validation protocols, the analytical methods used for this compound can be considered reliable and suitable for their application in quality control and regulatory submissions.

Chemical Stability and Degradation Pathways Research

Kinetic Analysis of Degradation Processes

Specific kinetic studies detailing the degradation rates and order of reaction for propicillin (B1193900) potassium are sparse. However, the degradation of penicillins in both solid and aqueous states generally follows specific kinetic models, often pseudo-first-order reactions, especially in solution. The degradation process involves the hydrolysis of the β-lactam ring, a reaction susceptible to catalysis by hydrogen or hydroxide (B78521) ions. The stability of dry-powder forms of penicillins is highly dependent on the moisture content, with degradation kinetics accelerating significantly in the presence of water.

For related compounds like penicillin G potassium, kinetic models have been developed that express the degradation rate constant as a function of temperature and relative humidity, often utilizing the Arrhenius equation to describe the temperature dependence. It is plausible that propicillin potassium would follow similar complex kinetic behavior, but specific rate constants and activation energy values are not documented in the available literature.

Influence of Environmental Factors on Stability

The stability of this compound is significantly impacted by environmental conditions, primarily temperature, humidity, and pH.

Temperature-Induced Degradation

Elevated temperatures accelerate the degradation of penicillins. Thermal degradation in the solid phase often follows complex kinetics. For penicillins in general, storage at elevated temperatures can lead to a significant loss of potency. International Chemical Reference Substances, including this compound, are typically recommended to be stored at refrigerated temperatures (around 5°C) to ensure stability. who.int While specific studies detailing the degradation of this compound at various temperatures are not available, it is understood that higher temperatures would increase the rate of chemical decomposition, particularly hydrolysis and other degradation reactions.

Relative Humidity Effects

Moisture is a critical factor in the stability of solid-state penicillins. This compound, like other penicillin salts, is susceptible to degradation in the presence of humidity. paho.orgarchive.org The presence of water molecules can facilitate the hydrolysis of the strained β-lactam ring, which is the primary pathway for inactivation. The stability of dry dosage forms is directly related to the moisture content of the powder mixture. archive.org For related compounds, studies have shown a direct correlation between increased relative humidity and a faster degradation rate. nih.govresearchgate.net Therefore, protecting this compound from atmospheric moisture is essential for maintaining its chemical integrity during storage.

pH-Dependent Degradation Profiles

The stability of penicillins in aqueous solutions is highly dependent on pH. The β-lactam ring is susceptible to both acid- and base-catalyzed hydrolysis. Generally, penicillins exhibit maximum stability in the slightly acidic pH range, typically between pH 6.0 and 6.8. Outside of this range, the rate of degradation increases significantly.

Acidic Conditions (low pH): Under strongly acidic conditions, penicillins undergo a series of rearrangements to form products like penillic acid.

Alkaline Conditions (high pH): In alkaline solutions, the primary degradation pathway is the hydrolysis of the β-lactam ring to form the inactive penicilloic acid. researchgate.net

While a specific pH-rate profile for this compound is not available, it is expected to follow this general pattern of pH-dependent instability characteristic of the penicillin class. Buffers are often used in aqueous formulations to maintain the pH within the optimal stability range. archive.org

Identification and Characterization of Degradation Products

No specific studies identifying the degradation products of this compound were found in the reviewed literature. However, based on the known degradation pathways of similar penicillins, such as phenoxymethylpenicillin (Penicillin V) and benzylpenicillin (Penicillin G), the primary degradation products would likely result from the cleavage of the β-lactam ring.

The most common degradation product for penicillins in neutral or alkaline conditions is the corresponding penicilloic acid . For propicillin, this would be (α-phenoxypropyl)penicilloic acid . Under acidic conditions, further rearrangement products could be formed. Modern analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) are typically used to separate, identify, and characterize these degradation-related impurities. nih.govresearchgate.net

Oxidative Degradation Pathways

The susceptibility of this compound to oxidative degradation has not been specifically detailed in available research. However, for other β-lactam antibiotics, oxidative stress conditions can lead to the formation of degradation products like sulfoxides. The thiazolidine (B150603) ring of the penicillin nucleus contains a sulfur atom that can be susceptible to oxidation. Studies on other penicillins have shown that exposure to oxidizing agents or conditions that promote the formation of reactive oxygen species (ROS) can lead to degradation. google.com A comprehensive analysis of this compound's stability would require stress testing under oxidative conditions (e.g., using hydrogen peroxide) to identify and characterize any potential oxidative degradation products.

Comparative Academic Studies with Other Penicillins and Beta Lactams

Comparative Molecular Mechanism Investigations

The fundamental molecular mechanism of action for all penicillin antibiotics involves the inhibition of bacterial cell wall synthesis. pfizer.compatsnap.com This is achieved through the covalent binding of the beta-lactam ring to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall. patsnap.compatsnap.comwikipedia.org This inhibition ultimately leads to a weakened cell wall and subsequent bacterial cell lysis. patsnap.compatsnap.com

The chemical structure of the side chain attached to the penicillin nucleus influences the antibiotic's properties, including its affinity for PBPs and its antibacterial spectrum. youtube.com As a phenoxypropylpenicillin, propicillin's side chain differs from that of phenoxymethylpenicillin and phenethicillin (phenoxyethylpenicillin), which could theoretically result in variations in PBP binding and, consequently, antibacterial efficacy. scispace.com However, without dedicated comparative molecular studies, these differences remain speculative.

Comparative Resistance Profile Analyses

Bacterial resistance to beta-lactam antibiotics is a significant clinical challenge and primarily occurs through two main mechanisms: the enzymatic degradation of the antibiotic by beta-lactamases and the alteration of the target PBPs, which reduces the binding affinity of the drug. patsnap.commsdmanuals.com

Propicillin (B1193900) potassium, like other natural and narrow-spectrum penicillins such as phenoxymethylpenicillin, is susceptible to hydrolysis by beta-lactamase enzymes. pfizer.comdrugfuture.com These enzymes cleave the amide bond in the beta-lactam ring, rendering the antibiotic inactive. researchgate.net The development of beta-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, was a strategy to overcome this resistance mechanism in combination with susceptible penicillins. youtube.com However, there is a lack of specific studies analyzing the hydrolysis kinetics of propicillin potassium by different classes of beta-lactamases (e.g., Class A, B, C, and D) compared to other beta-lactamase-sensitive penicillins. nih.govnih.gov

A vintage comparative study from 1963 involving phenoxymethylpenicillin, phenethicillin, phenbenicillin, and propicillin suggested that phenoxymethylpenicillin and phenethicillin would be more active than propicillin against staphylococcal or streptococcal infections based on in vitro antibacterial activity. scispace.com This implies potential differences in their intrinsic activity or susceptibility to bacterial resistance mechanisms present at the time. More recent and comprehensive comparative resistance profile analyses, particularly against contemporary resistant strains, are not available for this compound.

Comparative Pre-clinical Pharmacokinetic/Pharmacodynamic Modeling

Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in modern antibiotic development. nih.govresearchgate.net It integrates data on the drug's concentration-time profile in the body (pharmacokinetics) with its antimicrobial activity (pharmacodynamics) to predict efficacy and optimize dosing regimens. nih.gov Animal models of infection are extensively used to establish the PK/PD indices (e.g., the percentage of the dosing interval that the drug concentration remains above the minimum inhibitory concentration [%T>MIC], the ratio of the maximum concentration to the MIC [Cmax/MIC], or the ratio of the area under the concentration-time curve to the MIC [AUC/MIC]) that correlate with successful treatment outcomes. nih.govsemanticscholar.org

Despite the importance of such models, a thorough review of the scientific literature reveals a significant gap in the preclinical data for this compound. No studies presenting pharmacokinetic and pharmacodynamic data from animal infection models for this compound could be identified. Consequently, there is no established PK/PD index or target for this compound.

In contrast, extensive preclinical PK/PD modeling has been performed for other penicillins and beta-lactams, guiding their clinical use and the development of new agents. nih.govnih.gov For example, a comparative study of phenoxymethylpenicillin and pheneticillin (B85947) in a mouse-thigh infection model provided insights into their relative potency, which was influenced by their pharmacokinetic properties. nih.govnih.gov The absence of similar preclinical PK/PD modeling for this compound severely limits any comparative assessment of its potential in vivo efficacy and dosing strategies against other beta-lactam antibiotics.

Q & A

Q. What are the key chemical properties and synthesis pathways of propicillin potassium?

this compound (C₁₈H₂₁KN₂O₅S) is a semisynthetic penicillin derivative. Its synthesis involves etherification and mixed anhydride-assisted amidation reactions between phenol derivatives, 2-bromobutyric acid, and 6-aminopenicillanic acid . Key properties include a molecular weight of 416.54 g/mol (potassium salt) and stability in aqueous solutions under controlled pH. Researchers should validate purity via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR), referencing protocols from pharmacological compendia .

Q. How does this compound’s mechanism of action differ from other β-lactam antibiotics?

Like all penicillins, this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, its extended side chain (phenoxypropyl group) enhances lipophilicity, potentially improving tissue penetration. Comparative studies should measure MIC (Minimum Inhibitory Concentration) against Gram-positive pathogens and assess PBP affinity via radioligand binding assays .

Q. What methodologies are recommended for assessing this compound’s in vitro antibacterial activity?

Use standardized broth microdilution (CLSI guidelines) or agar diffusion assays with quality-controlled bacterial strains (e.g., Staphylococcus aureus ATCC 25923). Include positive controls (e.g., ampicillin) and validate results with triplicate experiments. Report MIC values alongside pH and temperature conditions to ensure reproducibility .

Q. How can researchers design pharmacokinetic studies for this compound?

Employ animal models (e.g., rodents) to measure plasma concentration-time profiles after intravenous/oral administration. Use LC-MS/MS for quantitation, ensuring calibration against certified reference standards. Analyze parameters like bioavailability (F), half-life (t₁/₂), and volume of distribution (Vd), adhering to NIH guidelines for preclinical reporting .

Advanced Research Questions

Q. What experimental frameworks are optimal for comparing this compound’s efficacy to other penicillins in resistant bacterial strains?

Apply the PICOT framework: P opulation (e.g., methicillin-resistant Staphylococcus aureus), I ntervention (this compound), C omparison (vancomycin, oxacillin), O utcome (bacterial load reduction), and T ime (48-hour exposure). Use time-kill assays and genomic analysis of resistance markers (e.g., mecA) to contextualize findings .

Q. How can researchers investigate the molecular basis of bacterial resistance to this compound?

Conduct whole-genome sequencing of spontaneous mutants grown under sub-MIC conditions. Identify mutations in PBPs or efflux pump regulators (e.g., norA). Complement with β-lactamase inhibition assays using clavulanic acid to distinguish enzymatic vs. target-modification resistance .

Q. What statistical approaches resolve contradictions in this compound’s reported therapeutic outcomes across studies?

Perform meta-analysis with PRISMA guidelines to aggregate data from heterogeneous studies. Use random-effects models to account for variability in study design, and subgroup analysis to isolate confounding factors (e.g., dosing regimens, patient comorbidities) .

Q. How to evaluate synergistic combinations of this compound with non-β-lactam antibiotics?

Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For FICI ≤0.5, validate synergy in vivo using murine infection models. Transcriptomic profiling (RNA-seq) can identify pathways enhanced by combination therapy .

Q. What protocols ensure stability of this compound in complex biological matrices during long-term studies?

Store samples at −80°C with protease inhibitors. Assess stability via accelerated degradation studies (40°C/75% RH for 6 months) and quantify degradation products using UPLC-QTOF. Cross-validate with pharmacopeial monographs for penicillin stability criteria .

Q. How to address discrepancies between in vitro activity and in vivo efficacy of this compound?

Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate MIC data with tissue penetration metrics (e.g., AUC/MIC ratio). Incorporate infected tissue biopsies in animal models to measure drug concentrations at infection sites, adjusting for protein binding effects .

Q. Methodological Guidance :

- Experimental Design : Use PICOT to structure hypotheses and ensure alignment with clinical or preclinical relevance .

- Data Reproducibility : Adhere to CLSI/NIH guidelines for antimicrobial testing and preclinical reporting .

- Conflict Resolution : Employ systematic reviews and meta-analyses to harmonize disparate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.